molecular formula C13H19NO B117933 Cyclopentyl-(3-methoxy-benzyl)-amine CAS No. 147724-24-1

Cyclopentyl-(3-methoxy-benzyl)-amine

Cat. No.: B117933
CAS No.: 147724-24-1
M. Wt: 205.3 g/mol
InChI Key: LGUBODKVEXFVAU-UHFFFAOYSA-N
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Description

Cyclopentyl-(3-methoxy-benzyl)-amine is an organic compound that features a cyclopentyl group attached to a benzylamine moiety, which is further substituted with a methoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine typically involves the reaction of cyclopentylamine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(3-methoxy-benzyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylamine moiety can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of cyclopentylmethylamine.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl-(3-methoxy-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl-(3-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, while the cyclopentyl group can influence its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl-(4-methoxy-benzyl)-amine: Similar structure but with the methoxy group at the 4-position.

    Cyclopentyl-(3-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    Cyclopentyl-(3-methoxy-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Cyclopentyl-(3-methoxy-benzyl)-amine is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUBODKVEXFVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354518
Record name N-[(3-Methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147724-24-1
Record name N-[(3-Methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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